molecular formula C14H23N3O2S B2906566 N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)ethanesulfonamide CAS No. 2034259-76-0

N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)ethanesulfonamide

Cat. No. B2906566
CAS RN: 2034259-76-0
M. Wt: 297.42
InChI Key: JVICDSIOFROCAK-UHFFFAOYSA-N
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Description

“N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)ethanesulfonamide” is a chemical compound with the molecular formula C14H23N3O2S . It has an average mass of 297.416 Da and a monoisotopic mass of 297.151093 Da . This compound is used in various fields such as medicinal chemistry, drug discovery, and organic synthesis.


Molecular Structure Analysis

The molecular structure of “N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)ethanesulfonamide” is defined by its molecular formula, C14H23N3O2S . Further details about its 3D structure or crystallographic data are not available in the search results.


Physical And Chemical Properties Analysis

“N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)ethanesulfonamide” has an average mass of 297.416 Da and a monoisotopic mass of 297.151093 Da . Additional physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Mechanism of Action

Target of Action

The primary targets of the compound “N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)ethanesulfonamide” are yet to be definitively identified. Similar compounds have been found to interact with various targets such as plasmodium falciparum , ribosomal s6 kinase p70S6Kβ (S6K2) , and potentially others. The role of these targets varies from mediating cellular processes to being involved in disease pathology.

Mode of Action

Based on its structural similarity to other piperidine derivatives, it may interact with its targets through hydrogen bonding or other intermolecular forces . These interactions can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Similar compounds have been found to inhibit the growth of plasmodium falciparum , suggesting potential effects on the pathways involved in parasite replication

Pharmacokinetics

Piperidine derivatives are generally known for their significant role in drug design due to their favorable pharmacokinetic properties

Result of Action

Similar compounds have shown inhibitory effects on the growth of plasmodium falciparum , suggesting potential antimalarial activity

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially influencing its interaction with targets Additionally, the presence of other molecules can affect the compound’s stability and activity

properties

IUPAC Name

N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S/c1-3-20(18,19)16-11-13-5-8-17(9-6-13)14-4-7-15-12(2)10-14/h4,7,10,13,16H,3,5-6,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVICDSIOFROCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1CCN(CC1)C2=CC(=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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